molecular formula C5H9BrN2O2S2 B12221759 5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide

Cat. No.: B12221759
M. Wt: 273.2 g/mol
InChI Key: KHHHUCJBSLBTBU-UHFFFAOYSA-N
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Description

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide is a complex organic compound featuring a thieno[3,4-d][1,3]thiazole core This bicyclic system contains both sulfur and nitrogen atoms, making it a unique structure in the realm of heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide typically involves multi-step reactions. One common method includes the cyclization of N-acyl-substituted cis- and trans-4-amino-3-hydroxythiophans in deuteroacetic acid, followed by the action of thionyl chloride . The formation of the thiazole core is achieved through cyclization steps and the use of sulfur nucleophiles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes as those used in laboratory settings. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The thiazole core allows for substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for cyclization, lithium aluminum hydride for reduction, and hydrogen peroxide for oxidation . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which can be further modified for various applications.

Scientific Research Applications

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide involves its interaction with molecular targets and pathways in biological systems. The thiazole core can interact with enzymes and receptors, modulating their activity. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide is unique due to its specific combination of sulfur and nitrogen atoms in the thiazole core, which imparts distinct chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C5H9BrN2O2S2

Molecular Weight

273.2 g/mol

IUPAC Name

5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide

InChI

InChI=1S/C5H8N2O2S2.BrH/c6-5-7-3-1-11(8,9)2-4(3)10-5;/h3-4H,1-2H2,(H2,6,7);1H

InChI Key

KHHHUCJBSLBTBU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N2)N.Br

Origin of Product

United States

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